![molecular formula C8Br2N4S B15198984 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is an organic compound with the molecular formula C8HBr2N4S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms and two cyano groups attached to the benzothiadiazole core. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the bromination of benzothiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the temperature is maintained around 60°C. The reaction mixture is then quenched with ice water, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form complex organic structures.
Reduction Reactions: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Major Products
Substituted Benzothiadiazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions.
Amines: Formed through reduction of cyano groups.
科学研究应用
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Photocatalysis: Employed in the development of photocatalysts for environmental applications.
Material Science: Utilized in the synthesis of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
作用机制
The mechanism of action of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile in organic electronics involves its ability to act as an electron acceptor. The bromine atoms and cyano groups enhance the electron-withdrawing properties of the compound, facilitating charge transfer processes. This makes it an effective component in the active layers of organic electronic devices, where it interacts with electron-donating materials to generate electrical conductivity.
相似化合物的比较
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar structure but lacks the cyano groups.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Contains additional thiophene groups.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups.
Uniqueness
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which impart distinct electronic properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
属性
分子式 |
C8Br2N4S |
|---|---|
分子量 |
343.99 g/mol |
IUPAC 名称 |
4,7-dibromo-2,1,3-benzothiadiazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8Br2N4S/c9-5-3(1-11)4(2-12)6(10)8-7(5)13-15-14-8 |
InChI 键 |
ZBQGTJJXBPTYIN-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C2=NSN=C2C(=C1C#N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


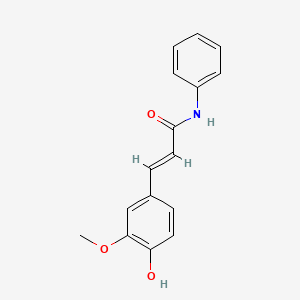
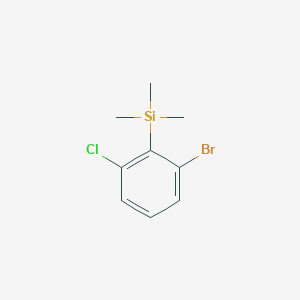
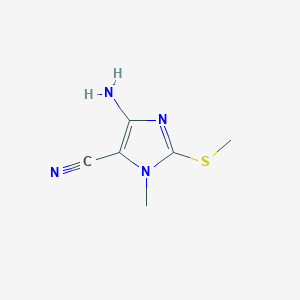
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
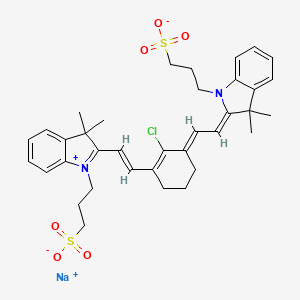
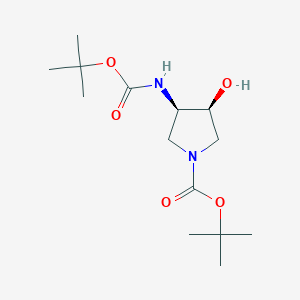
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
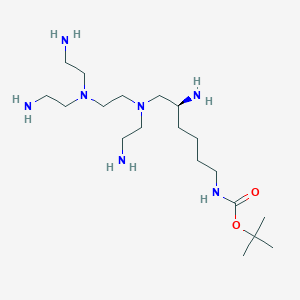
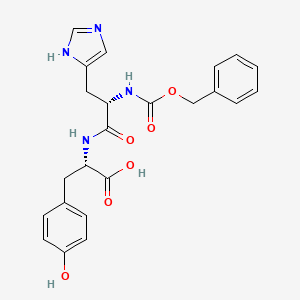
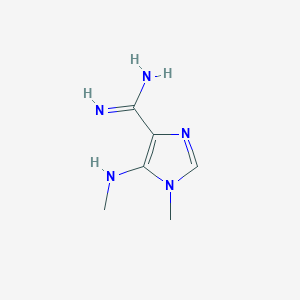
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
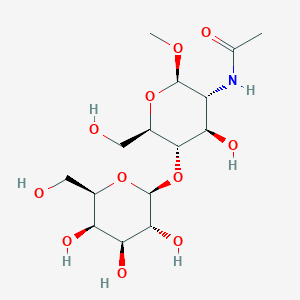
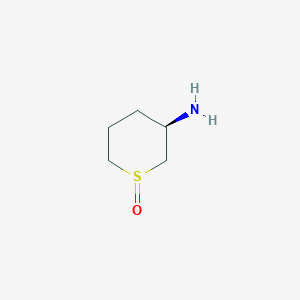
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
